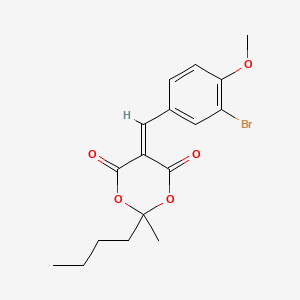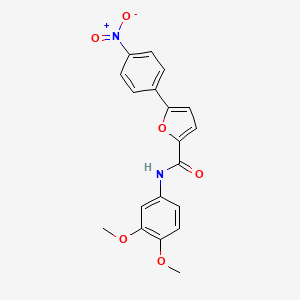![molecular formula C15H14ClFN2OS B5171749 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as CFTR modulator, is a compound that has been extensively studied for its potential therapeutic benefits in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells. CFTR modulators are designed to enhance the function of the defective CFTR protein and improve the symptoms of cystic fibrosis.
Mechanism of Action
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators work by enhancing the function of the defective this compound protein in the cell membrane. The this compound protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the this compound gene can cause the protein to be misfolded or degraded, leading to reduced or absent function. This compound modulators target specific defects in the this compound protein and enhance its function by increasing the number of functional channels on the cell surface or improving the gating of the channels.
Biochemical and physiological effects:
This compound modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They also improve the function of other organs affected by cystic fibrosis, such as the pancreas and intestines. This compound modulators have been shown to increase the amount of salt and water transported across the cell membrane, which helps to hydrate the airway surface and improve mucus clearance.
Advantages and Limitations for Lab Experiments
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have several advantages for use in lab experiments. They are highly specific and target a specific defect in the this compound protein, making them ideal for studying the molecular mechanisms of cystic fibrosis. They are also well-tolerated and have a low toxicity profile, which makes them suitable for use in in vitro and in vivo studies. However, this compound modulators are expensive and may not be readily available for use in all research settings.
Future Directions
There are several future directions for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulator research. One area of focus is the development of new this compound modulators that target specific mutations in the this compound gene. Another area of focus is the development of combination therapies that target multiple defects in the this compound protein. Additionally, researchers are exploring the use of this compound modulators in other genetic disorders that affect ion transport, such as primary ciliary dyskinesia and congenital chloride diarrhea. Finally, researchers are investigating the long-term safety and efficacy of this compound modulators in patients with cystic fibrosis.
Synthesis Methods
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators involves several steps, including the preparation of intermediate compounds, purification, and characterization. One of the most commonly used methods for synthesizing this compound modulators is the palladium-catalyzed coupling reaction. In this process, a palladium catalyst is used to facilitate the coupling of two or more organic molecules to form the desired compound. Other methods include the use of reductive amination, Suzuki coupling, and Sonogashira coupling.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been extensively studied in preclinical and clinical trials for their potential therapeutic benefits in treating cystic fibrosis. The first this compound modulator, Ivacaftor, was approved by the FDA in 2012 for the treatment of cystic fibrosis in patients with specific mutations in the this compound gene. Since then, several other this compound modulators, including Lumacaftor, Tezacaftor, and Elexacaftor, have been approved for use in combination with Ivacaftor to treat a broader range of mutations.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-2-1-3-14(17)12(13)9-21-10-15(20)19-8-11-4-6-18-7-5-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMYZHCGQPLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5171713.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)


![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)